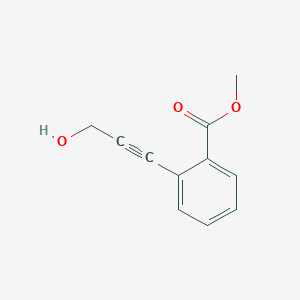

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

Descripción general

Descripción

Es un agente similar al catecol y se utiliza principalmente como un broncodilatador de acción rápida para el tratamiento de afecciones como el enfisema, la bronquitis y el asma . La isoetarina puede considerarse la "nieta de la adrenalina" en la línea de agonistas beta-2 que brindan alivio rápido para el broncoespasmo y el asma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de isoetarina implica la reacción de catecol con isopropilamina en condiciones específicas. El proceso normalmente incluye los siguientes pasos:

Preparación de catecol: El catecol se prepara mediante la hidroxilación del fenol.

Adición de amina: La isopropilamina se agrega al catecol en condiciones controladas para formar isoetarina.

Métodos de producción industrial: En entornos industriales, la producción de isoetarina implica la síntesis a gran escala utilizando métodos similares pero optimizados para la eficiencia y el rendimiento. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La isoetarina experimenta varias reacciones químicas, que incluyen:

Oxidación: La isoetarina se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir la isoetarina en sus alcoholes correspondientes.

Sustitución: La isoetarina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales:

Productos de oxidación: Quinonas.

Productos de reducción: Alcoholes.

Productos de sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is recognized for its potential therapeutic properties. Its structure allows it to act as a precursor for synthesizing various bioactive compounds.

Case Studies and Findings

- Antimicrobial Activity : Research indicates that benzoate derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against certain bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drugs .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of polymers and coatings.

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or plant growth regulator.

Research Insights

- Pesticidal Properties : Preliminary studies suggest that this compound may serve as an effective insect attractant or repellent, which could be utilized in integrated pest management strategies .

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile and environmental impact.

Toxicity Assessments

Toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are necessary to fully understand its chronic effects on human health and the environment .

Mecanismo De Acción

La isoetarina ejerce sus efectos al aumentar la actividad de la adenil ciclasa, lo que aumenta la formación de AMP cíclico (AMPc). Los niveles elevados de AMPc dan como resultado la relajación del músculo liso bronquial, la estimulación de la actividad ciliar y la posible mejora de la integridad capilar . Los principales objetivos moleculares son los receptores adrenérgicos beta-2, aunque la isoetarina también se une a los receptores adrenérgicos beta-1, lo que puede provocar eventos adversos mediados por beta-1 .

Compuestos similares:

Epinefrina (Adrenalina): El primer agonista beta-2 utilizado para el alivio del broncoespasmo.

Isoprenalina (Isoproterenol): El agonista beta-2 de segunda generación.

Orciprenalina (Metaproterenol): Reemplazó a la isoetarina debido a menos efectos secundarios cardíacos.

Salbutamol (Albuterol): Un agonista beta-2 de generación posterior con efectos de mayor duración.

Singularidad de la isoetarina: La isoetarina es única en su rápido inicio de acción, proporcionando un alivio marcado de la dificultad para respirar dentro de los dos a cinco minutos posteriores a la inhalación . A pesar de haber sido reemplazada en gran medida por agentes más nuevos, algunos médicos aún prefieren la isoetarina por su rápido alivio en casos graves de broncoespasmo .

Comparación Con Compuestos Similares

Epinephrine (Adrenalin): The first beta-2 agonist used for bronchospasm relief.

Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.

Orciprenaline (Metaproterenol): Replaced isoetarine due to fewer cardiac side effects.

Salbutamol (Albuterol): A later generation beta-2 agonist with longer-lasting effects.

Uniqueness of Isoetarine: Isoetarine is unique in its rapid onset of action, providing sharp relief of shortness of breath within two to five minutes after inhalation . Despite being largely replaced by newer agents, some practitioners still prefer isoetarine for its quick relief in severe cases of bronchospasm .

Actividad Biológica

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of benzoic acid, featuring a hydroxypropynyl side chain. Its molecular structure includes a benzoate moiety that contributes to its pharmacological properties. The compound has been investigated for its effects on various biological systems, particularly as a bronchodilator.

Biological Activity

Bronchodilator Effects:

this compound has been identified as a fast-acting bronchodilator, making it potentially useful in treating respiratory conditions such as asthma, bronchitis, and emphysema. Its mechanism involves the relaxation of bronchial smooth muscle, which enhances airflow in obstructed airways.

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of benzoic acid have shown significant antibacterial effects against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 9.6 μg/mL . The mechanism of action is believed to involve interactions with bacterial proteins such as FtsZ, which is crucial for cell division .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Smooth Muscle Relaxation: The compound acts on β-adrenoceptors in bronchial tissues, leading to muscle relaxation and dilation of airways.

- Antimicrobial Action: It interferes with bacterial cell division by binding to FtsZ protein, crucial for maintaining bacterial morphology and functionality.

- Cytotoxic Effects: Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Research Insights

Recent investigations into the compound's derivatives have revealed enhanced biological activities through structural modifications. For example, the introduction of halogen substituents on the aromatic ring has been shown to significantly alter potency against specific bacterial strains .

Table 2: Structural Modifications and Biological Activity

Propiedades

IUPAC Name |

methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEORDDJWGLYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401895 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103606-72-0 | |

| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.